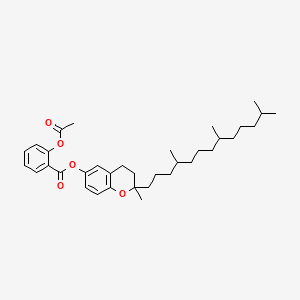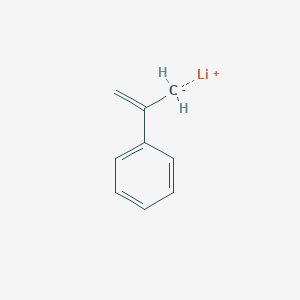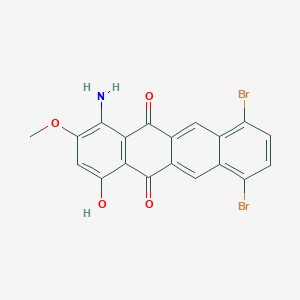
3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a benzopyran core with various substituents, including a trimethyltridecyl chain and an acetyloxybenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate typically involves multiple steps. One common approach is to start with the synthesis of the benzopyran core, followed by the introduction of the trimethyltridecyl chain and the acetyloxybenzoate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
2-Methyl-2-(4,8,12-trimethyltridecyl)chromane: This compound shares a similar core structure but lacks the acetyloxybenzoate group.
3,4-Dihydro-2-methyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol:
Uniqueness
3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
64516-85-4 |
|---|---|
分子式 |
C35H50O5 |
分子量 |
550.8 g/mol |
IUPAC名 |
[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C35H50O5/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-35(6)23-21-29-24-30(19-20-32(29)40-35)39-34(37)31-17-7-8-18-33(31)38-28(5)36/h7-8,17-20,24-27H,9-16,21-23H2,1-6H3 |
InChIキー |
VGJQDLTZHIOTHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)





![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)


![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

